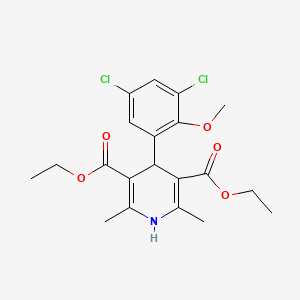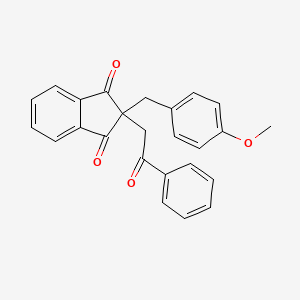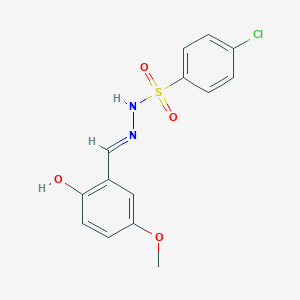![molecular formula C21H13N3O2S B5977722 3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is a synthetic compound that has been widely studied for its potential use in scientific research. This compound is also known as AT-101 or R-(-)-gossypol acetic acid and belongs to the family of anilino acrylonitrile compounds. The chemical structure of this compound is shown below.
Mecanismo De Acción
The mechanism of action of 3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile is not fully understood. However, it has been reported to inhibit the activity of Bcl-2, a protein that plays a key role in regulating apoptosis. The compound has also been shown to induce the expression of pro-apoptotic proteins, such as Bax and Bak. Additionally, this compound has been reported to inhibit the activity of several kinases, including cyclin-dependent kinase 4 (CDK4) and glycogen synthase kinase-3β (GSK-3β).
Biochemical and Physiological Effects:
This compound has been reported to have several biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to inhibit the replication of several viruses, including HIV, hepatitis B virus, and dengue virus. In addition, this compound has been shown to have antimalarial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile in lab experiments is its potent anticancer and antiviral activities. The compound has been shown to be effective in inhibiting the growth of cancer cells and several viruses. Another advantage is that the compound is relatively easy to synthesize and can be obtained in high yields.
One of the limitations of using this compound in lab experiments is its potential toxicity. The compound has been reported to have cytotoxic effects on normal cells at high concentrations. Another limitation is the lack of information on the long-term effects of the compound on human health.
Direcciones Futuras
There are several future directions for the research on 3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile. One direction is the optimization of the synthesis method to obtain the compound in higher yields and purity. Another direction is the investigation of the compound's potential use in combination with other anticancer and antiviral agents to enhance their efficacy. Additionally, further studies are needed to determine the potential toxic effects of the compound on human health and to develop safer derivatives of the compound. Finally, the mechanism of action of this compound needs to be further elucidated to facilitate the development of more potent and specific analogs.
Métodos De Síntesis
The synthesis of 3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile involves the reaction of aniline, 2-thiophenecarboxaldehyde, and 4-hydroxycoumarin in the presence of acetic acid and sulfuric acid. The resulting product is then treated with acetic anhydride to obtain the final product. This synthesis method has been reported in several research papers and has been optimized for better yields and purity.
Aplicaciones Científicas De Investigación
3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile has been extensively studied for its potential use in scientific research. This compound has been shown to have anticancer, antiviral, and antimalarial activities. It has also been reported to inhibit the growth of cancer cells and induce apoptosis. The compound has been studied in vitro and in vivo in various cancer cell lines and animal models.
Propiedades
IUPAC Name |
(E)-3-anilino-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O2S/c22-11-15(12-23-16-7-2-1-3-8-16)20-24-18(13-27-20)17-10-14-6-4-5-9-19(14)26-21(17)25/h1-10,12-13,23H/b15-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCDPTNLDIBZPW-NTCAYCPXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-3-piperidinyl)methanol](/img/structure/B5977652.png)
![5-methyl-7-(4-methylphenyl)-6-(4-morpholinylcarbonyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5977681.png)
![N-({1-[3-(2-furyl)benzyl]-3-piperidinyl}methyl)-2-thiophenecarboxamide](/img/structure/B5977686.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![2-[1-cyclopentyl-4-(3,4-dimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5977697.png)
![9-(3-fluorophenyl)-6-methyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B5977698.png)
![N-[1-(3-methoxybenzyl)-3-piperidinyl]-1H-indole-5-carboxamide](/img/structure/B5977699.png)

![methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
![5-[(3-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-isoxazolyl)methoxy]isoquinoline](/img/structure/B5977718.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-5-(methoxymethyl)-2-furamide](/img/structure/B5977733.png)
